molecular formula C13H18ClNO3 B3031139 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1609402-82-5

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3031139
CAS No.: 1609402-82-5
M. Wt: 271.74
InChI Key: WVANKAJEGQSVJY-UHFFFAOYSA-N
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Description

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a morpholine ring, an ethoxy group, and a benzaldehyde moiety, making it a versatile building block in organic synthesis .

Preparation Methods

The synthesis of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 250.73 g/mol
  • IUPAC Name : this compound

The compound features a benzaldehyde moiety substituted with an ethoxy group linked to a morpholine ring, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural features.

Anticancer Activity

Studies have explored the anticancer potential of morpholine-containing compounds. The morpholine ring is known for enhancing the solubility and bioavailability of drugs, which may contribute to improved efficacy in cancer treatment. Preliminary data suggest that this compound could induce apoptosis in cancer cells, although detailed studies are still required.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) may be a pathway through which this compound exerts its effects on microbial and cancer cells.

Case Studies

  • Antimicrobial Testing : In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. Further testing is needed to establish the efficacy of this compound against specific pathogens.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown promising results regarding cytotoxicity. The compound's ability to induce apoptosis was noted in preliminary assays, warranting further investigation into its potential as an anticancer agent.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14;/h1-3,10-11H,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANKAJEGQSVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-82-5
Record name Benzaldehyde, 3-[2-(4-morpholinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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